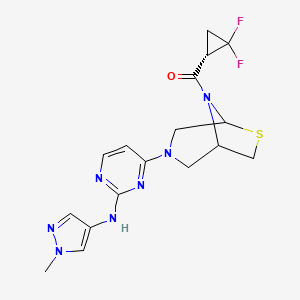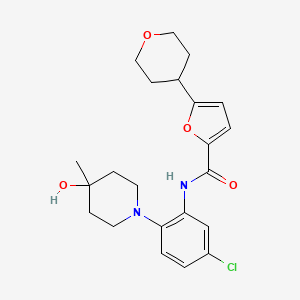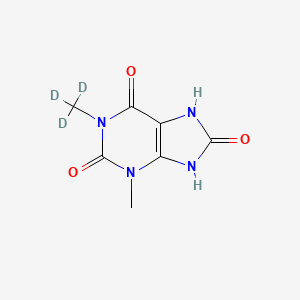
1,3-Dimethyluric acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyluric acid-d3 is a deuterated form of 1,3-Dimethyluric acid, which is a product of theophylline metabolism in humans. This compound is one of the purine components found in urinary calculi . The deuterated version, this compound, is used primarily in scientific research as a stable isotope-labeled compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyluric acid-d3 involves the incorporation of deuterium into the 1,3-Dimethyluric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
1,3-Dimethyluric acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purines, while reduction may yield lower oxidation state purines .
科学研究应用
1,3-Dimethyluric acid-d3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Used in metabolic studies to track the metabolism of theophylline and other methylxanthines.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of theophylline in the human body.
Industry: Used in the development of analytical methods for the detection and quantification of purine metabolites
作用机制
The mechanism of action of 1,3-Dimethyluric acid-d3 involves its role as a metabolite of theophylline. Theophylline is metabolized in the liver to form 1,3-Dimethyluric acid, which is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which catalyzes the demethylation of theophylline .
相似化合物的比较
Similar Compounds
1,3-Dimethyluric acid: The non-deuterated form of the compound.
Theophylline: A methylxanthine used in the treatment of respiratory diseases.
Caffeine: A methylxanthine commonly found in coffee and tea.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
1,3-Dimethyluric acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .
属性
分子式 |
C7H8N4O3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
3-methyl-1-(trideuteriomethyl)-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i2D3 |
InChI 键 |
OTSBKHHWSQYEHK-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)N(C1=O)C |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
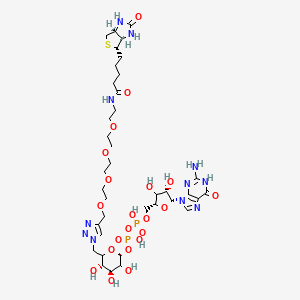
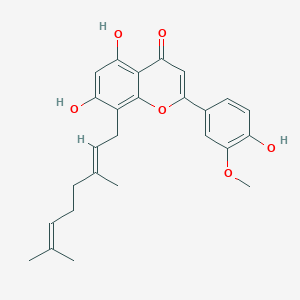
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
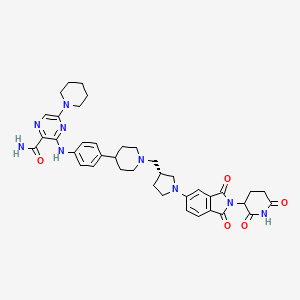
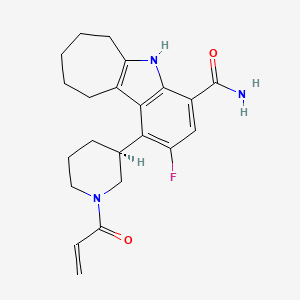
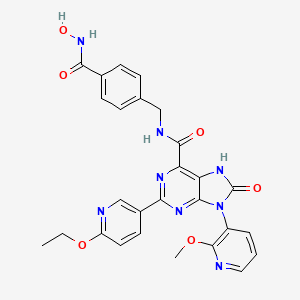
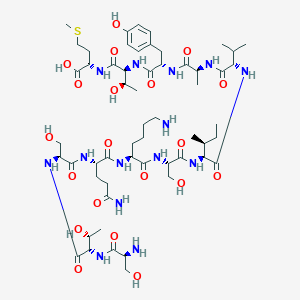
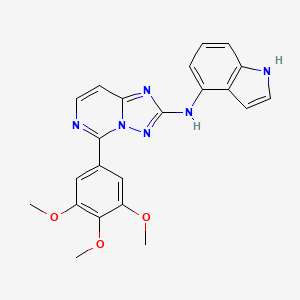
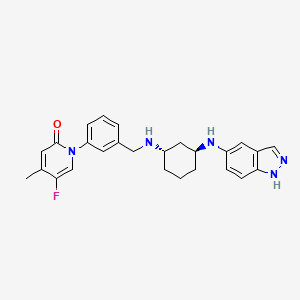
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
